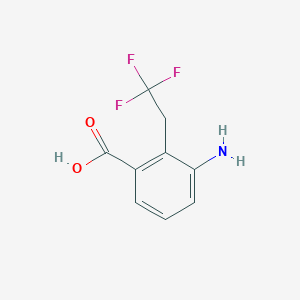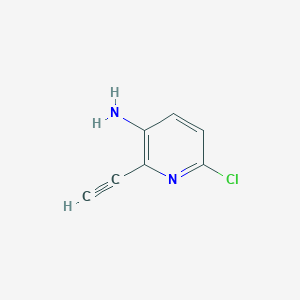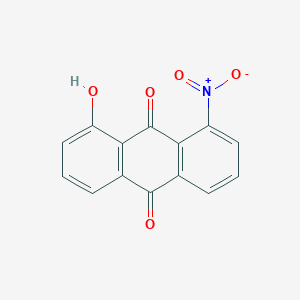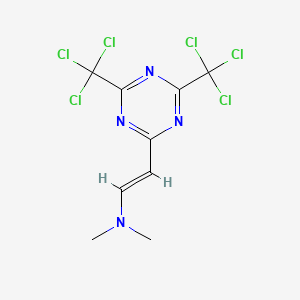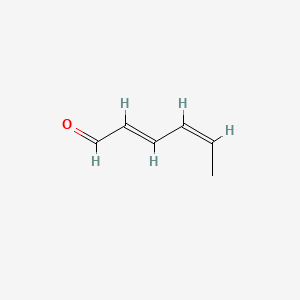
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a chemical compound with the molecular formula C18H12O7 It is a derivative of anthraquinone, characterized by the presence of hydroxy and diacetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- 2,6-DPPEAQ (9,10-dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid))
- 1,4-Dihydroxy-9,10-anthraquinone (quinizarin)
Uniqueness
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a DNA intercalator make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87712-25-2 |
|---|---|
Formule moléculaire |
C18H12O7 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O7/c1-8(19)24-12-6-7-13(25-9(2)20)16-15(12)17(22)10-4-3-5-11(21)14(10)18(16)23/h3-7,21H,1-2H3 |
Clé InChI |
MPZQFVYQMATYMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)

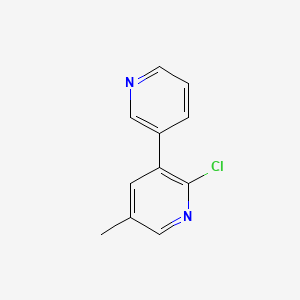
![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
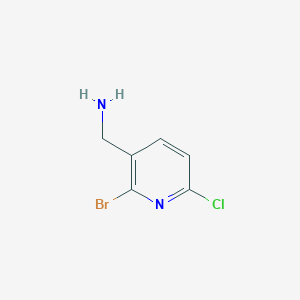
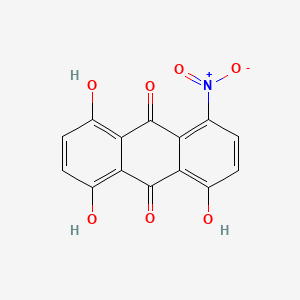
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
